REACTION_CXSMILES
|
[CH2:1]([O:4][CH2:5][CH2:6][O:7][CH2:8][C:9](OC)=[O:10])[CH:2]=[CH2:3].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:1]([O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][OH:10])[CH:2]=[CH2:3] |f:1.2.3.4.5.6|
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for an additional 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was then carefully quenched with a Na2SO4-saturated aqueous solution
|
Type
|
FILTRATION
|
Details
|
The resulting white aluminum salts were then filtered off over a short plug of Celite (EtOAc washings)
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
DISTILLATION
|
Details
|
was achieved by Kugelrohr distillation under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OCCOCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.99 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |